1,4-Dimethyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2,4-dimethyl-5-thiophen-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-8(7-3-4-13-5-7)11-12(2)9(6)10/h3-5H,10H2,1-2H3 |
InChI Key |
LGEOGLWEFYGYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CSC=C2)C)N |
Origin of Product |
United States |
Biological Activity
1,4-Dimethyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through a review of available literature, synthesis methods, and research findings.
- Chemical Formula : C9H11N3S
- Molecular Weight : 193.26 g/mol
- CAS Number : 1152684-28-0
- Purity : 95%
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pyrazole ring system is known for its ability to modulate enzyme activity and influence cellular pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives containing thiophene and pyrazole rings possess enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .
Anti-inflammatory Properties
Compounds in the pyrazole family are often investigated for their anti-inflammatory effects. The presence of the thiophene moiety in this compound may contribute to its ability to inhibit inflammatory mediators. Research has demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various signaling pathways. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against several cancer cell lines .
Study on Antimicrobial Activity
A study published in Bulgarian Chemical Communications investigated the synthesis and antimicrobial properties of various pyrazole derivatives. It was found that compounds with thiophene substitutions displayed superior activity against Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .
Anti-inflammatory Mechanism Investigation
In another study focusing on anti-inflammatory mechanisms, researchers synthesized a series of pyrazole derivatives and evaluated their effects on COX enzymes. The results indicated that certain derivatives significantly inhibited COX-2 activity, suggesting potential use in treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of pyrazole-based compounds revealed that this compound exhibited promising results against various cancer cell lines, including lung and breast cancer cells. The study noted a dose-dependent response in cell viability assays, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1,4-Dimethyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine are compared below with four analogs differing in the substituent at the pyrazole 3-position. Key differences in molecular features, synthesis, and biological activity are highlighted.
Table 1: Structural and Physicochemical Comparison
†Molecular weight in appears inconsistent with the inferred formula (C₁₀H₁₇N₃ ≈ 179.27 g/mol). Discrepancy noted.
Key Findings
Pyridin-4-yl derivative: The nitrogen in pyridine increases polarity, likely enhancing solubility in aqueous media compared to thiophene . Pentan-3-yl derivative: The aliphatic chain confers high lipophilicity, favoring membrane permeability but risking metabolic instability .
Biological Activity Evidence highlights that substituents at the pyrazole 3-position directly influence thrombin inhibitory activity. Thiophene’s aromaticity and electronic effects may optimize enzyme interaction compared to aliphatic or ether-based analogs .
Synthesis and Availability
Q & A
Q. What are the common synthetic routes for 1,4-Dimethyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrazole precursors. A plausible route includes:
Cyclization : Reacting hydrazine derivatives with β-ketoesters or diketones under acidic/basic conditions to form the pyrazole core.
Thiophene Incorporation : Coupling the pyrazole intermediate with thiophen-3-amine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene moiety.
Methylation : Alkylation at the 1- and 4-positions using methyl iodide or dimethyl sulfate under reflux in solvents like ethanol or acetonitrile .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for thiophene attachment.
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling yields.
- Temperature Control : Maintain reflux (70–100°C) to balance reaction rate and side-product formation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and thermal properties of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to identify methyl groups (δ 2.2–2.5 ppm) and thiophene protons (δ 6.8–7.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Thermal Analysis :
- DSC/TGA : Assess melting point (150–200°C range) and decomposition profiles under nitrogen atmosphere .
- X-ray Crystallography : Resolve substituent orientation (e.g., thiophen-3-YL vs. 2-YL isomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell lines, concentration ranges). A systematic approach includes:
Dose-Response Curves : Test across 0.1–100 µM to identify IC₅₀ discrepancies.
Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cell viability (MTT assays) to distinguish direct target effects from cytotoxicity.
Structural Analogs : Synthesize derivatives (e.g., varying thiophene substituents) to isolate pharmacophoric groups responsible for activity .
Case Study : Ethyl substitution on thiophene (as in ’s analogs) increased antifungal activity but reduced solubility, explaining divergent results in aqueous vs. lipid-rich assays .
Q. What computational strategies are recommended to predict interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize targets with known pyrazole affinity.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions on the pyrazole-thiophene scaffold .
Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays for empirical validation .
Q. How does the 3-YL substitution on the thiophene ring influence physicochemical properties compared to 2-YL analogs?
Methodological Answer:
- Electronic Effects : The 3-YL position reduces conjugation with the pyrazole ring, lowering electron density at the amine group (verified via Hammett σ values).
- Solubility : 3-YL derivatives exhibit lower logP than 2-YL isomers due to steric hindrance disrupting hydrophobic interactions.
- Bioactivity : Thiophen-3-YL’s orientation may hinder binding to flat active sites (e.g., DNA intercalation) but improve selectivity for pocket-shaped targets (e.g., kinase ATP-binding sites) .
Q. What strategies are effective in designing derivatives with enhanced metabolic stability while retaining bioactivity?
Methodological Answer:
- Isosteric Replacement : Substitute the thiophene ring with furan or pyridine to alter metabolic pathways.
- Prodrug Design : Introduce acetyl-protected amines to reduce first-pass metabolism.
- Stability Assays : Incubate derivatives in liver microsomes (human/rat) and monitor degradation via LC-MS. Prioritize compounds with t₁/₂ > 60 minutes .
Q. How can researchers address discrepancies in thermal stability data obtained from DSC vs. TGA?
Methodological Answer:
- DSC Artifacts : Ensure sample purity >95% to avoid melting point depression.
- TGA Parameters : Use slow heating rates (5°C/min) under inert gas to distinguish decomposition (weight loss) from phase transitions.
- Cross-Validation : Compare with hot-stage microscopy to visually confirm melting/decomposition events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
